
2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyclohexadienone moiety with a pyrrolidine ring, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate typically involves multistep organic reactions. One common method includes the reaction of a cyclohexadienone derivative with a pyrrolidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolate: A nitric oxide donor with antiproliferative activity.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Known for its unique structural properties.
Uniqueness
2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate stands out due to its combination of a cyclohexadienone moiety with a pyrrolidine ring, offering unique chemical and biological properties that are not commonly found in other similar compounds .
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
2-(6-oxocyclohexa-1,3-dien-1-yl)ethyl 2-pyrrolidin-3-ylacetate |
InChI |
InChI=1S/C14H19NO3/c16-13-4-2-1-3-12(13)6-8-18-14(17)9-11-5-7-15-10-11/h1-3,11,15H,4-10H2 |
Clave InChI |
HNFFSPAYXHEVCU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC(=O)OCCC2=CC=CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)
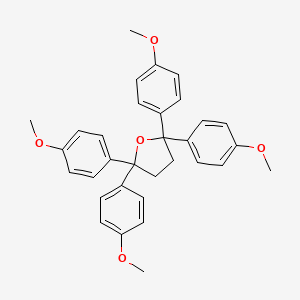
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)

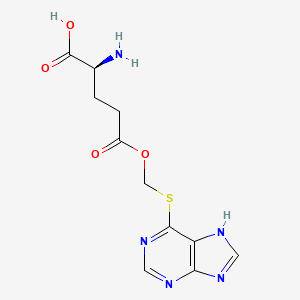
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)
![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
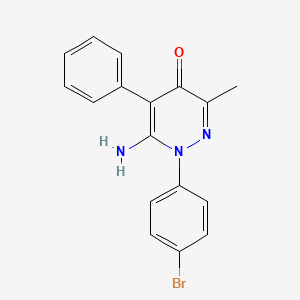
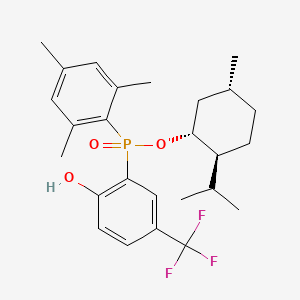
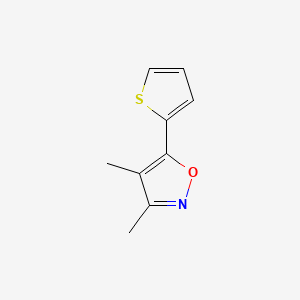
![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)

